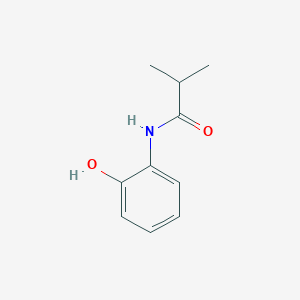
N-(2-hydroxyphenyl)-2-methylpropanamide
Übersicht
Beschreibung
N-(2-hydroxyphenyl)-2-methylpropanamide is a chemical compound with the following properties:
Molecular Formula: C8H9NO2
Molecular Weight: 151.1626 g/mol
IUPAC Standard InChI: InChI=1S/C8H9NO2/c1-6(10)9-7-4-2-3-5-8(7)11/h2-5,11H,1H3,(H,9,10)
Vorbereitungsmethoden
Synthetic Routes: The synthetic preparation of N-(2-hydroxyphenyl)-2-methylpropanamide involves acetylation of 2-aminophenol. Here’s a common synthetic route:
Acetylation: Acetanilide (2’-hydroxy-) is acetylated using acetic anhydride or acetyl chloride to yield this compound .
Industrial Production Methods: this compound is not produced industrially in large quantities. it serves as an intermediate in the synthesis of pharmaceutical compounds .
Analyse Chemischer Reaktionen
Reaktionen:
Acetylierung: Die Verbindung unterliegt einer Acetylierung, wobei die Aminogruppe durch eine Acetylgruppe ersetzt wird.
Hydrolyse: N-(2-Hydroxyphenyl)-2-methylpropanamid kann unter sauren Bedingungen zu 2-Aminophenol hydrolysiert werden.
Acetylierung: Essigsäureanhydrid oder Acetylchlorid in Gegenwart einer Base (wie Pyridin).
Hydrolyse: Verdünnte Säure (z. B. Salzsäure).
Hauptprodukte: Das Hauptprodukt der Acetylierung ist N-(2-Hydroxyphenyl)-2-methylpropanamid selbst.
Wissenschaftliche Forschungsanwendungen
N-(2-Hydroxyphenyl)-2-methylpropanamid findet Anwendung in:
Pharmazeutische Forschung: Als Zwischenprodukt für die Arzneimittelsynthese .
Chemische Forschung:
5. Wirkmechanismus
Der genaue Wirkmechanismus von N-(2-Hydroxyphenyl)-2-methylpropanamid ist nicht gut dokumentiert. Die Acetylierungsreaktion lässt vermuten, dass es biologische Moleküle durch Acetylierung von funktionellen Gruppen modifizieren kann.
Wirkmechanismus
The exact mechanism of action for N-(2-hydroxyphenyl)-2-methylpropanamide is not well-documented. its acetylation reaction suggests that it may modify biological molecules by acetylating functional groups.
Vergleich Mit ähnlichen Verbindungen
N-(2-Hydroxyphenyl)-2-methylpropanamid ist aufgrund seines spezifischen Substitutionsschemas einzigartig. Zu ähnlichen Verbindungen gehören Acetanilid und andere acetylierte Phenole.
Biologische Aktivität
N-(2-hydroxyphenyl)-2-methylpropanamide, a compound with notable structural features, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by a hydroxyl group attached to a phenyl ring, which contributes to its biological activity. The compound's structure can be represented as follows:
Target Interactions
Research indicates that this compound interacts with various molecular targets, leading to significant biological effects. Its mechanism primarily involves the modulation of biochemical pathways associated with apoptosis and cell proliferation.
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. This effect is mediated through the accumulation of reactive oxygen species (ROS), which disrupt cellular homeostasis and trigger apoptotic pathways .
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in lipid metabolism, akin to other compounds in its class. For instance, it has been reported to affect dihydroceramide Δ4-desaturase 1 (DEGS1) activity, which plays a role in ceramide metabolism and cell signaling.
Biological Activity Overview
The biological activities associated with this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer | Induces apoptosis in various cancer cell lines through ROS generation. |
| Antimicrobial | Exhibits antimicrobial properties against specific bacterial strains. |
| Anti-inflammatory | Potentially reduces inflammation markers in vitro. |
| Analgesic | May provide pain relief through modulation of pain pathways. |
Case Studies and Research Findings
Several studies have explored the efficacy of this compound in different contexts.
- Anticancer Activity :
- Antimicrobial Properties :
- Inflammation Modulation :
Eigenschaften
IUPAC Name |
N-(2-hydroxyphenyl)-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(2)10(13)11-8-5-3-4-6-9(8)12/h3-7,12H,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHKGYSSGAHTMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















